molecular formula C14H11BrO2 B5805855 5-benzyl-3-bromo-2-hydroxybenzaldehyde

5-benzyl-3-bromo-2-hydroxybenzaldehyde

Cat. No.: B5805855
M. Wt: 291.14 g/mol
InChI Key: YJBRAWHUGVXENG-UHFFFAOYSA-N
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Description

5-Benzyl-3-bromo-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C14H11BrO2 It is a derivative of benzaldehyde, featuring a bromine atom at the third position, a hydroxyl group at the second position, and a benzyl group at the fifth position on the benzene ring

Mechanism of Action

Target of Action

Based on its structural similarity to other benzaldehyde derivatives, it may interact with various enzymes and receptors in the body .

Mode of Action

Benzaldehyde derivatives are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets .

Biochemical Pathways

Benzaldehyde derivatives are known to participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions . These reactions can affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

Based on its structural similarity to other benzaldehyde derivatives, it may exert various biological effects, potentially influencing cellular processes such as signal transduction, enzyme activity, and gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-benzyl-3-bromo-2-hydroxybenzaldehyde. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and reactivity . Furthermore, the compound should be stored in a sealed container in a cool, dry place, with good ventilation or exhaust .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-3-bromo-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the bromination of 5-benzyl-2-hydroxybenzaldehyde. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-benzyl-3-bromo-2-hydroxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: 5-benzyl-3-bromo-2-hydroxybenzoic acid.

    Reduction: 5-benzyl-3-bromo-2-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Benzyl-3-bromo-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and ligands for coordination chemistry .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, fragrances, and other specialty chemicals.

Comparison with Similar Compounds

  • 5-Benzyl-2-hydroxybenzaldehyde
  • 5-Bromo-2-hydroxybenzaldehyde
  • 3-Bromo-4-hydroxybenzaldehyde
  • 2-Bromo-5-hydroxybenzaldehyde

Comparison: 5-Benzyl-3-bromo-2-hydroxybenzaldehyde is unique due to the presence of both a benzyl group and a bromine atom on the benzene ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the benzyl group can enhance lipophilicity, while the bromine atom can increase the compound’s electrophilicity, making it more reactive in substitution reactions .

Properties

IUPAC Name

5-benzyl-3-bromo-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-8-11(7-12(9-16)14(13)17)6-10-4-2-1-3-5-10/h1-5,7-9,17H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBRAWHUGVXENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)Br)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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